[5-Chloro-2-(propylsulfonyl)pyrimidin-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-cyanoacetamide and chloroacetonitrile in the presence of a base like triethylamine under reflux conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidine core.
Chlorination and Sulfonylation: The final steps involve chlorination and sulfonylation to introduce the chloro and propane-1-sulfonyl groups, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
5-Chloro-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with potential acetylcholinesterase inhibitory activity.
Pyridazine Derivatives: These compounds share a similar diazine core and exhibit a range of biological activities.
Uniqueness
5-Chloro-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a selective acetylcholinesterase inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C25H27ClN4O3S |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(5-chloro-2-propylsulfonylpyrimidin-4-yl)methanone |
InChI |
InChI=1S/C25H27ClN4O3S/c1-2-17-34(32,33)25-27-18-21(26)22(28-25)24(31)30-15-13-29(14-16-30)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,18,23H,2,13-17H2,1H3 |
InChI Key |
VKPGMMHAXNHODG-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.